2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole
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Overview
Description
This compound belongs to the class of chemical compounds known as imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of imidazothiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Imidazothiazole derivatives have been synthesized in order to investigate anti-inflammatory and analgesic activities . The structure–activity relationship revealed that certain substitutions on the imidazothiazole ring enhanced the inhibitory activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Characterization
Research in heterocyclic chemistry has led to the development of various methods for synthesizing imidazo[2,1-b][1,3]thiazole derivatives. One study describes a new synthesis pathway for phenylimidazo thiazolo dimethyl benzocycloheptene derivatives, highlighting the versatility of these compounds in organic synthesis (Srinivas, Reddy, & Srinivasulu, 2004). Another research effort focuses on the novel triheterocyclic frameworks obtained through 1,3-dipolar cycloaddition of a nitrile oxide with imidazo[2,1-b][1,3]thiazole-3(2H)-ones, showcasing the chemoselectivity and regioselectivity of this reaction (Li et al., 2013).
Biological Activities
Imidazo[2,1-b][1,3]thiazoles have been explored for their potential biological activities. For instance, compounds derived from carbohydrates with D-ribo and D-xylo configuration, including p-chlorophenyl derivatives, demonstrated antiviral activity against Junín virus, suggesting potential therapeutic applications (Fascio et al., 2019). Furthermore, studies on the cytotoxic effects of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and thiazines on cancer cells have highlighted the potential of these compounds in cancer research (Meriç, Incesu, & Hatipoğlu, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are the primary sites of action where the compound exerts its cytotoxic effects .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through mitochondrial membrane depolarization and multicaspase activation . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer cells . By inducing apoptosis, the compound disrupts the growth and proliferation of cancer cells, leading to their death .
Pharmacokinetics
The compound’s cytotoxic ability was tested on cancer cells, indicating that it can be absorbed and distributed to the site of action .
Result of Action
The result of the compound’s action is the death of cancer cells. The compound exhibits higher cytotoxic activity on cancer cells than on normal cells . Specifically, the compound showed significant cytotoxic activity on MCF-7 cells .
Action Environment
The compound’s cytotoxic activity was tested in vitro, suggesting that it can exert its effects in a controlled laboratory environment .
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.5.0.02,6]trideca-1(8),3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c17-12-8-6-11(7-9-12)13-10-19-14-4-2-1-3-5-15(14)20-16(19)18-13/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVLXNOQITVEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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